molecular formula C18H21N3OS B335005 1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B335005
M. Wt: 327.4 g/mol
InChI Key: PNKGZSUSUOQDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a thioxo group, and a dihydropyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process often begins with the preparation of the piperidine ring, followed by the introduction of the thioxo group and the dihydropyrimidine moiety. Common reagents used in these reactions include various amines, thiourea, and aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or dihydropyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects.

    1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanone: An imidazole derivative with antimicrobial potential.

    6-Methyl-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: A compound with antimicrobial and anticancer properties.

Uniqueness

1-[6-METHYL-1-PHENYL-4-(PIPERIDIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is unique due to its combination of a piperidine ring, a thioxo group, and a dihydropyrimidine moiety. This structural complexity contributes to its diverse chemical reactivity and potential pharmacological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

1-(6-methyl-1-phenyl-4-piperidin-1-yl-2-sulfanylidenepyrimidin-5-yl)ethanone

InChI

InChI=1S/C18H21N3OS/c1-13-16(14(2)22)17(20-11-7-4-8-12-20)19-18(23)21(13)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

PNKGZSUSUOQDNL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C

Canonical SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C

Origin of Product

United States

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